![molecular formula C15H14N4O4S B2777236 (E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide CAS No. 391879-25-7](/img/structure/B2777236.png)
(E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide
Description
The compound is a benzamide derivative with a nitro group and a thiophene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the benzene ring, the amide group, and the thiophene ring. The nitro group might cause some distortion due to its size .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. The nitro group can be reduced to an amine, and the thiophene ring can participate in electrophilic aromatic substitution reactions .Future Directions
properties
IUPAC Name |
4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-10-4-5-11(7-13(10)19(22)23)15(21)16-9-14(20)18-17-8-12-3-2-6-24-12/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUTQFUORWNFV-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319740 | |
Record name | 4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide | |
CAS RN |
391879-25-7 | |
Record name | 4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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